molecular formula C8H11NO3 B8361029 3-Amino-4-n-butoxy-3-cyclobutene-1,2-dione

3-Amino-4-n-butoxy-3-cyclobutene-1,2-dione

Cat. No. B8361029
M. Wt: 169.18 g/mol
InChI Key: KORMWDWAMSITGR-UHFFFAOYSA-N
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Patent
US05656750

Procedure details

Ammonia gas was bubbled into a solution of dibutyl squarate (22.6 g, 100 mmol) in ether (500 mL) contained in a 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer and an acidic scrubber. Precipitation of product ceased after 3 hours, so the reaction was halted and the ether solution was filtered. The solid residue was washed with ether and set aside. The filtrate was allowed to stand at room temperature for a further 3 hours, after which time more solid was observed to have been precipitated. This solid was collected by filtration, washed with ether, and combined with the material set aside previously. Drying in vacuo afforded the product as a white solid (15.7 g, 92.9% yield). The structure of this compound was confirmed by mass spectroscopy and by 1H and 13C NMR spectroscopy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
92.9%

Identifiers

REACTION_CXSMILES
[NH3:1].[CH3:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[C:11](=[O:12])[C:9](=[O:10])[C:8]=1OCCCC>CCOCC>[NH2:1][C:8]1[C:9](=[O:10])[C:11](=[O:12])[C:7]=1[O:6][CH2:5][CH2:4][CH2:3][CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
22.6 g
Type
reactant
Smiles
CCCCOC1=C(C(=O)C1=O)OCCCC
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
round-bottomed flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
Precipitation of product
FILTRATION
Type
FILTRATION
Details
the ether solution was filtered
WASH
Type
WASH
Details
The solid residue was washed with ether
WAIT
Type
WAIT
Details
to stand at room temperature for a further 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to have been precipitated
FILTRATION
Type
FILTRATION
Details
This solid was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
Drying in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C(C1=O)=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: PERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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